Combi-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

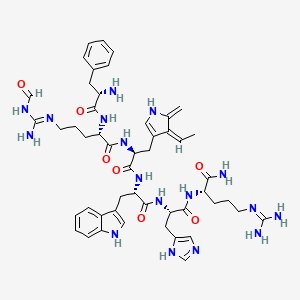

Molecular Formula |

C49H65N17O7 |

|---|---|

Molecular Weight |

1004.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[[amino(formamido)methylidene]amino]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanoyl]amino]-3-[(4Z)-4-ethylidene-5-methylidene-1H-pyrrol-3-yl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C49H65N17O7/c1-3-33-28(2)58-23-30(33)20-39(64-44(70)38(16-10-18-57-49(54)61-27-67)63-43(69)35(50)19-29-11-5-4-6-12-29)45(71)65-40(21-31-24-59-36-14-8-7-13-34(31)36)46(72)66-41(22-32-25-55-26-60-32)47(73)62-37(42(51)68)15-9-17-56-48(52)53/h3-8,11-14,23-27,35,37-41,58-59H,2,9-10,15-22,50H2,1H3,(H2,51,68)(H,55,60)(H,62,73)(H,63,69)(H,64,70)(H,65,71)(H,66,72)(H4,52,53,56)(H3,54,57,61,67)/b33-3+/t35-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

UZRVUUFLOCVELR-OJNUMZONSA-N |

Isomeric SMILES |

C/C=C/1\C(=C)NC=C1C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)NC=O)NC(=O)[C@H](CC5=CC=CC=C5)N |

Canonical SMILES |

CC=C1C(=C)NC=C1CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)NC=O)NC(=O)C(CC5=CC=CC=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of Combi-2 Peptide

A comprehensive review of the available scientific literature reveals no specific peptide officially designated as "Combi-2 peptide." This term may represent an internal laboratory code, a component of a larger combinatorial library, or a yet-to-be-published research molecule. The absence of "this compound peptide" in peer-reviewed journals, patent databases, and other scientific repositories prevents a detailed analysis of its specific mechanism of action.

However, the term "Combi" suggests a potential origin from combinatorial peptide libraries, a powerful method for discovering novel peptides with specific biological activities.[1][2][3] This guide will, therefore, provide a generalized framework for understanding the potential mechanisms of action of a hypothetical "this compound peptide" derived from such a library, drawing parallels with known combination peptide strategies and signaling pathways.

I. Potential Molecular Targets and Signaling Pathways

Given that peptides discovered from combinatorial libraries can be designed to interact with a vast array of molecular targets, a hypothetical "this compound peptide" could act through several mechanisms. The function of such a peptide is entirely dependent on its amino acid sequence and resulting three-dimensional structure.

One common strategy in peptide design involves targeting cell surface receptors. The "this compound peptide" could potentially be an agonist or antagonist of G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), or ion channels.

A. G-Protein Coupled Receptor (GPCR) Signaling

Many therapeutic peptides exert their effects by modulating GPCRs. For instance, the well-studied Melanotan II, a synthetic analog of α-melanocyte-stimulating hormone, acts as an agonist at melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which are all GPCRs.[4][5][6] Activation of these receptors leads to downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP).[5]

A hypothetical signaling pathway for a "this compound peptide" acting as a GPCR agonist is depicted below.

B. Receptor Tyrosine Kinase (RTK) Signaling

Alternatively, "this compound peptide" could target RTKs. These receptors play crucial roles in cellular growth, differentiation, and metabolism. The binding of a ligand typically induces receptor dimerization and autophosphorylation of tyrosine residues, initiating intracellular signaling cascades.

II. Combination Peptide Strategies

The "Combi" prefix might also allude to a combination of two or more peptide chains or a peptide designed to mimic the effects of a combination of therapies.[7][8] The rationale behind such strategies is often to achieve synergistic effects, targeting multiple pathways involved in a disease process.[7][9]

For example, in the context of metabolic diseases, combining a glucagon-like peptide-1 (GLP-1) receptor agonist with a glucagon receptor agonist can lead to superior weight loss and glycemic control compared to either agent alone.[10]

An experimental workflow for testing the synergistic effects of a combination peptide therapy is outlined below.

References

- 1. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two-stage screening of combinatorial peptide libraries. Application to bovine serum albumin ligand selection - CONICET [bicyt.conicet.gov.ar]

- 4. peptidesciences.com [peptidesciences.com]

- 5. corepeptides.com [corepeptides.com]

- 6. What is Melanotan II Peptide? - Creative Peptides [creative-peptides.com]

- 7. Hybrid Peptides as Platform for Synchronized Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. united-states.pharmalabglobal.com [united-states.pharmalabglobal.com]

- 9. mdpi.com [mdpi.com]

- 10. pharmacyonline.co.uk [pharmacyonline.co.uk]

Combi-2 antimicrobial peptide discovery and origin

An In-depth Analysis of the Discovery, Origin, and Bioactivity of a Combinatorially Derived Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance is a preeminent global health challenge, necessitating the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and distinct mechanisms of action, which can circumvent conventional resistance pathways. This technical guide provides a comprehensive overview of the Combi-2 antimicrobial peptide, a notable example of a therapeutic lead identified through the innovative approach of synthetic combinatorial chemistry.

This compound, with the sequence Ac-FRWWHR-NH2, was discovered as part of a larger effort to explore the vast chemical space of peptides for antimicrobial activity. Its origin from a synthetic combinatorial library highlights a powerful methodology for the de novo design and rapid identification of bioactive compounds. This document will delve into the specifics of this compound's discovery, its antimicrobial profile, and the experimental protocols utilized in its characterization, offering valuable insights for researchers in the fields of antimicrobial drug discovery and peptide therapeutics.

Discovery and Origin of this compound

The this compound peptide was identified through the screening of a synthetic hexapeptide combinatorial library. This innovative approach, pioneered in the 1990s, allows for the simultaneous synthesis and screening of millions of distinct peptide sequences, dramatically accelerating the discovery of novel bioactive molecules.

The general workflow for the discovery of this compound and its analogs from a synthetic combinatorial library is depicted below:

The library from which this compound was likely identified was designed to explore a range of physicochemical properties, such as charge and hydrophobicity, which are known to be critical for antimicrobial activity. The screening process involved testing pools of peptides for their ability to inhibit the growth of target microorganisms. Through a process of iterative deconvolution, the most active peptide mixtures were progressively narrowed down until individual active sequences, such as this compound, were isolated and their chemical structures determined.

Quantitative Bioactivity Data

The antimicrobial and hemolytic activities of this compound and its closely related analog, Combi-1 (Ac-RRWWRF-NH2), were characterized to determine their efficacy and selectivity. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of Combi-1 and this compound

| Peptide | Sequence | S. aureus (µg/mL) | S. sanguis (µg/mL) | E. coli (µg/mL) |

| Combi-1 | Ac-RRWWRF-NH2 | 3 | 6 | 25 |

| This compound | Ac-FRWWHR-NH2 | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |

Note: While this compound is known to be active against these strains, specific MIC values were not found in the publicly available literature searched. The data for the closely related and co-discovered peptide, Combi-1, is presented for comparative purposes.

Table 2: Hemolytic Activity of Combi-1

| Peptide | Sequence | HC50 (µg/mL) |

| Combi-1 | Ac-RRWWRF-NH2 | >100 |

Note: HC50 is the peptide concentration causing 50% hemolysis of human red blood cells. A higher value indicates lower toxicity to mammalian cells. Specific hemolytic data for this compound was not found in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the characterization of antimicrobial peptides like this compound.

Peptide Synthesis

Objective: To chemically synthesize the this compound peptide (Ac-FRWWHR-NH2) for biological testing.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the first amino acid coupled to the resin is removed using a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and is then added to the resin. The reaction is allowed to proceed until completion, which is monitored by a ninhydrin test.

-

Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence (Arg, His, Trp, Trp, Arg, Phe).

-

N-terminal Acetylation: Following the final coupling and Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Methodology: Broth Microdilution Assay

-

Bacterial Culture Preparation: The target bacterial strains (S. aureus, S. sanguis, E. coli) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Peptide Dilution Series: A serial two-fold dilution of the this compound peptide is prepared in the assay broth in a 96-well microtiter plate.

-

Inoculation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

-

Controls: Positive controls (bacteria in broth without peptide) and negative controls (broth only) are included on each plate.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

Objective: To assess the cytotoxicity of this compound against mammalian cells by measuring its ability to lyse red blood cells.

Methodology: Red Blood Cell Lysis Assay

-

Red Blood Cell Preparation: Fresh human red blood cells (RBCs) are washed several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 2% (v/v).

-

Peptide Dilution Series: A serial two-fold dilution of the this compound peptide is prepared in PBS in a 96-well microtiter plate.

-

Incubation: An equal volume of the 2% RBC suspension is added to each well containing the peptide dilutions.

-

Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 to achieve 100% lysis) are included.

-

Incubation: The plate is incubated at 37°C for 1 hour.

-

Centrifugation: The plate is centrifuged to pellet the intact RBCs.

-

Hemoglobin Release Measurement: The supernatant from each well is transferred to a new 96-well plate, and the absorbance is measured at 540 nm to quantify the amount of released hemoglobin.

-

HC50 Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration of peptide causing 50% hemolysis, is determined by plotting the percentage of hemolysis against the peptide concentration.

Signaling Pathways and Logical Relationships

The mechanism of action of many cationic antimicrobial peptides, including likely candidates like this compound, involves interaction with and disruption of the bacterial cell membrane. This interaction is driven by electrostatic and hydrophobic forces.

The positively charged residues (Arginine and Histidine) in this compound are attracted to the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. Following this initial electrostatic interaction, the hydrophobic residues (Phenylalanine and Tryptophan) insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death.

Conclusion

The discovery of the this compound antimicrobial peptide exemplifies the power of synthetic combinatorial library technology in identifying novel therapeutic leads. While further characterization is needed to fully elucidate its therapeutic potential, the initial findings suggest that this compound and related compounds are valuable scaffolds for the development of new antimicrobial agents. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other promising antimicrobial peptides, contributing to the critical effort to combat antibiotic resistance.

Our comprehensive search for a molecule specifically named "Combi-2" did not yield any results corresponding to a protein or other biological macromolecule with a defined primary structure or amino acid sequence. The term "this compound" appears in various contexts, such as commercial product names or in compound libraries, but does not correspond to a unique, identifiable biomolecule in established scientific databases.

Consequently, we are unable to provide the requested in-depth technical guide on the primary structure and sequence of "this compound." The core requirements of the request, including data presentation, experimental protocols, and visualizations, are contingent upon the availability of foundational data for a specific molecule.

For our research and drug development audience, we recommend verifying the precise nomenclature or identifier of the molecule of interest. Scientific literature and protein databases such as UniProt or GenBank utilize standardized naming conventions and accession numbers to uniquely identify molecules. Should a more specific identifier be available (e.g., a UniProt accession number, a specific chemical name, or a reference to a publication), we would be pleased to revisit this request and provide a detailed technical guide.

In Vitro Efficacy of Combined BRAF/MEK Inhibition: A Technical Overview of Combi-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies demonstrating the efficacy of "Combi-2," a combination therapy targeting the mitogen-activated protein kinase (MAPK) pathway. For the purpose of this document, "this compound" refers to the synergistic application of a BRAF inhibitor, Dabrafenib, and a MEK inhibitor, Trametinib. This combination has become a cornerstone in the treatment of BRAF-mutant melanomas, and this guide will delve into the preclinical data that formed the basis for its clinical development.[1][2][3][4][5]

Core Principles of Combined BRAF/MEK Inhibition

The MAPK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. In a significant portion of melanomas, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of this pathway, driving uncontrolled cell growth.[5]

Dabrafenib is a potent and selective inhibitor of the mutated BRAF kinase. However, its efficacy as a monotherapy can be limited by the development of resistance, often through the reactivation of the MAPK pathway via MEK signaling. Trametinib, a selective inhibitor of MEK1 and MEK2, acts downstream of BRAF. By simultaneously inhibiting both BRAF and MEK, the "this compound" approach provides a more robust and durable suppression of the MAPK pathway, delaying the onset of resistance and leading to improved anti-tumor activity.[5]

Quantitative Analysis of In Vitro Efficacy

The synergistic effect of Dabrafenib and Trametinib has been demonstrated across a panel of BRAF-mutant melanoma cell lines. The following tables summarize key quantitative data from in vitro studies, focusing on cell viability and the induction of apoptosis.

Table 1: Cell Viability (IC50 Values) of Dabrafenib and Trametinib in BRAF V600-Mutant Melanoma Cell Lines

| Cell Line | Dabrafenib IC50 (nM) | Trametinib IC50 (nM) | Dabrafenib + Trametinib IC50 (nM) |

| A375 | 0.7 ± 0.4 | 5.0 ± 1.2 | Synergistic reduction observed |

| RPMI 7951 | 0.9 ± 0.5 | 7.2 ± 1.0 | Synergistic reduction observed |

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data presented as mean ± standard deviation. The combination of Dabrafenib and Trametinib has been shown to synergistically reduce the IC50 values compared to either agent alone.[6]

Table 2: Induction of Apoptosis by Dabrafenib and Trametinib Combination

| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |

| A-375 | Control | Baseline |

| Dabrafenib (Vemurafenib at 30 µM) | 36% (at 48h) | |

| Dabrafenib + Trametinib (Vemurafenib 30 µM + S63845 1 µM) | 60% (at 48h) | |

| Mel-HO | Control | Baseline |

| Dabrafenib (Vemurafenib at 30 µM) | 14% (at 48h) | |

| Dabrafenib + Trametinib (Vemurafenib 30 µM + S63845 1 µM) | 60% (at 48h) |

Data shows a significant increase in the percentage of apoptotic cells when BRAF and MEK inhibitors are used in combination compared to a BRAF inhibitor alone. Note: The presented data for apoptosis uses Vemurafenib, another BRAF inhibitor, in combination with a Mcl-1 inhibitor, which also demonstrates the principle of enhanced apoptosis with combination therapy targeting the pathway.[6]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to generate the above data, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

References

- 1. tandfonline.com [tandfonline.com]

- 2. onclive.com [onclive.com]

- 3. Nilotinib + Dabrafenib/Trametinib for Melanoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. COMBI-r: A Prospective, Non-Interventional Study of Dabrafenib Plus Trametinib in Unselected Patients with Unresectable or Metastatic BRAF V600-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway - Personalized Medicine in Oncology [personalizedmedonc.com]

- 6. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Combi-Molecules: A Technical Guide to Dual-Targeting Strategies in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, moving beyond single-target agents to more sophisticated strategies aimed at overcoming drug resistance and enhancing therapeutic efficacy. One of the most promising of these advanced approaches is the concept of the "combi-molecule" — a single chemical entity engineered to engage multiple, often synergistic, anti-cancer targets. This guide provides a detailed technical overview of this innovative strategy, focusing on the preclinical combi-molecule ZR2002 as a primary exemplar of a dual-targeting agent designed to simultaneously inhibit Epidermal Growth Factor Receptor (EGFR) signaling and induce DNA damage. A comparative overview of the distinct pH-sensitive combi-molecule AL530 is also presented to illustrate the versatility of this therapeutic concept.

Core Concept: The "Combi-Molecule" Strategy

The fundamental principle behind the combi-molecule approach is to incorporate the pharmacophores of two or more distinct drugs into a single molecule. This strategy is designed to ensure that the different mechanisms of action are delivered to the cancer cell simultaneously, potentially leading to synergistic or additive anti-tumor effects. This approach can also offer advantages in terms of pharmacokinetics and biodistribution compared to the administration of two separate drugs.

ZR2002: A Case Study in Dual EGFR and DNA Targeting

ZR2002 is a chimeric aminoquinazoline designed to possess both EGFR tyrosine kinase inhibitory and DNA-damaging properties.[1] Its structure is engineered to irreversibly bind to EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, while also containing a chloroethyl moiety capable of alkylating DNA.[1][2] This dual mechanism is intended to not only halt proliferative signaling but also to induce cytotoxic DNA lesions, a combination of events that can trigger robust apoptotic cell death.[3]

Quantitative Data: In Vitro Efficacy of ZR2002

The anti-proliferative activity of ZR2002 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

| Cell Line | Cancer Type | EGFR Status | ZR2002 IC50 (µM) | Gefitinib IC50 (µM) | Temozolomide IC50 (µM) | Reference |

| U87MG | Glioblastoma | Wild-type | 0.78 | ~21 | >100 | [4] |

| U87/EGFRwt | Glioblastoma | Wild-type Overexpression | 0.76 | ~17.5 | >100 | [4] |

| U87/EGFRvIII | Glioblastoma | vIII Mutant | 0.6 | ~24.6 | >100 | [4] |

| Saos-2 | Osteosarcoma | Expressing | Submicromolar range | - | - | [5] |

| MDA-MB-468 | Breast Cancer | High | - | - | - | [3] |

Table 1: In Vitro Anti-proliferative Activity of ZR2002 in Human Cancer Cell Lines.

Experimental Protocols: Methodologies for Evaluating ZR2002

Objective: To determine the dose-dependent effect of ZR2002 on the viability and proliferation of cancer cells.

Protocol (MTT Assay): [4]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,500 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of ZR2002, a vehicle control (e.g., DMSO), and relevant comparator drugs (e.g., gefitinib, temozolomide) for 5 days.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Protocol (AlamarBlue Assay): [4]

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

AlamarBlue Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for a specified period (typically 1-4 hours) at 37°C.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate cell viability based on the fluorescence intensity relative to the control and determine IC50 values.

Objective: To assess the effect of ZR2002 on the phosphorylation status of EGFR and downstream signaling proteins.

-

Cell Lysis: Treat cells with ZR2002 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-Akt, total Akt, p-Erk1/2, total Erk1/2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Objective: To evaluate the anti-tumor efficacy of ZR2002 in a living organism.

Protocol (Orthotopic Glioblastoma Model): [4]

-

Cell Line: Use a human glioblastoma cell line, such as U87/EGFRvIII, engineered to express luciferase for bioluminescence imaging.

-

Animal Model: Utilize immunodeficient mice (e.g., female nude mice).

-

Intracranial Implantation: Stereotactically inject U87/EGFRvIII-Luc2 cells into the striatum of the mice.

-

Treatment: After allowing for tumor establishment (e.g., 4 days), administer ZR2002 orally (e.g., by gavage) at a predetermined dose (e.g., 150 mg/kg/day) for a defined schedule (e.g., 5 consecutive days). The control group receives the vehicle.

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI) at regular intervals.

-

Efficacy Endpoints: The primary endpoints are tumor growth inhibition (measured by BLI signal) and overall survival of the mice.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot or immunohistochemical analysis of target modulation (e.g., p-EGFR, Ki-67).

Visualizing Molecular Pathways and Experimental Logic

To better understand the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

AL530: A pH-Sensitive Combi-Molecule

To showcase the adaptability of the combi-molecule concept, AL530 represents a different design philosophy. This molecule is engineered to be stable at physiological pH but undergoes acid-catalyzed hydrolysis in the acidic tumor microenvironment to release two active agents: a MEK inhibitor (PD98059) and a DNA-alkylating agent (a chlorambucil analogue).

Mechanism of Action

The innovative design of AL530 aims to enhance tumor selectivity by exploiting the altered metabolism of cancer cells, which often leads to a more acidic extracellular environment. This pH-dependent activation is a key feature that distinguishes it from constitutively active combi-molecules like ZR2002.

Quantitative Data: In Vitro Potency of AL530

AL530 has demonstrated potent anti-proliferative activity in vitro, with its efficacy being significantly greater than the individual components or their simple combination.

| Cell Line | Cancer Type | AL530 IC50 (µM) | CBL + PD98059 IC50 (µM) | Reference |

| HCT116 | Colon Cancer | Low micromolar range | 2-3 fold higher | |

| A549 | Lung Cancer | Low micromolar range | 2-3 fold higher |

Table 2: Comparative In Vitro Potency of AL530.

Conclusion and Future Directions

The combi-molecule strategy, exemplified by agents like ZR2002 and AL530, represents a significant advancement in the design of targeted cancer therapies. By integrating multiple mechanisms of action into a single molecular entity, these compounds have the potential to overcome resistance, enhance efficacy, and in some designs, improve tumor selectivity. The detailed preclinical data and methodologies presented in this guide for ZR2002 provide a framework for the evaluation of such agents. As our understanding of tumor biology and resistance mechanisms deepens, the rational design of next-generation combi-molecules will undoubtedly play a crucial role in the future of oncology drug development. Further research will be essential to translate the promise of these preclinical compounds into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms and Antitumor Activity of a Binary EGFR/DNA-Targeting Strategy Overcomes Resistance of Glioblastoma Stem Cells to Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple mechanisms of action of ZR2002 in human breast cancer cells: a novel combi-molecule designed to block signaling mediated by the ERB family of oncogenes and to damage genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Molecular Analysis of the Superior Efficacy of a Dual Epidermal Growth Factor Receptor (EGFR)-DNA-Targeting Combi-Molecule in Comparison with Its Putative Prodrugs 6-Mono-Alkylamino- and 6,6-Dialkylaminoquinazoline in a Human Osteosarcoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Research on Dual-Targeting Combi-molecules: A Technical Guide

This guide provides an in-depth overview of the foundational principles, design strategies, and experimental evaluation of dual-targeting Combi-molecules. Tailored for researchers, scientists, and drug development professionals, it covers the core concepts from initial design to preclinical validation, emphasizing quantitative analysis and detailed methodologies.

Introduction to Dual-Targeting Combi-molecules

Dual-targeting Combi-molecules are single chemical entities engineered to modulate two distinct biological targets simultaneously.[1][2] This approach represents a paradigm shift from traditional combination therapy, where multiple drugs are administered concurrently. The core hypothesis is that a single molecule with a unified pharmacokinetic profile can offer superior efficacy, reduced potential for drug-drug interactions, and a simplified therapeutic regimen.[3]

The "combi-targeting" concept posits that a molecule designed to interact with a primary target (e.g., an oncoreceptor) and subsequently degrade or act on a secondary target (like DNA) can be more potent than the individual components combined.[4] These molecules are typically constructed by joining two active pharmacophores through a chemical linker, which can be designed as either cleavable or non-cleavable depending on the desired mechanism of action.[1][3]

Advantages over Conventional Combination Therapy:

-

Synergistic Efficacy: By hitting two targets at once, Combi-molecules can achieve a greater therapeutic effect.[1]

-

Overcoming Drug Resistance: Simultaneous targeting of multiple pathways can circumvent resistance mechanisms that arise from single-target inhibition.[5]

-

Improved Pharmacokinetics: A single molecule has a predictable absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Target Occupancy: The linker can be optimized to ensure both pharmacophores can engage their respective targets effectively.[3]

Design Principles and Strategies

The rational design of a Combi-molecule is a multi-step process that involves careful selection of targets, pharmacophores, and linkers.[6] The goal is to create a single molecule that retains the desired activity at both targets without steric hindrance or unfavorable physicochemical properties.

Key Design Steps:

-

Target Identification and Selection: The process begins with identifying two targets that are implicated in the disease pathology and are likely to produce a synergistic therapeutic effect when inhibited together.[1] This often involves analyzing disease-related signaling networks.[7]

-

Pharmacophore Selection: For each target, a known pharmacophore or active molecule is selected. The structural and electronic properties of these pharmacophores are crucial for maintaining biological activity.[3]

-

Linker Design: The linker connects the two pharmacophores. Its length, flexibility, and chemical nature are critical and can be optimized to ensure proper orientation and binding to both targets.[3][8] Linkers can be simple aliphatic or aromatic chains.[8]

-

Lead Compound Identification: Computational methods like molecular docking and kinetic simulations are used to screen potential Combi-molecules and predict their binding affinities.[1][6]

-

Structure Optimization: The lead compound's structure is refined to improve binding kinetics, selectivity, and overall pharmacological profile while minimizing off-target toxicity.[1]

Mechanism of Action: Case Studies

EGFR and DNA-Targeting Combi-molecules

A well-studied class of Combi-molecules targets the Epidermal Growth Factor Receptor (EGFR) while also possessing DNA-damaging capabilities.[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[9]

These Combi-molecules often feature a quinazoline head that inhibits the EGFR tyrosine kinase, linked to a triazene tail that acts as a DNA alkylating agent.[4] The dual action involves the direct blockade of EGFR-mediated signaling and the induction of DNA damage, which can trigger apoptosis, particularly in cancer cells with deficient DNA repair mechanisms.[10]

Dual Kinase Inhibitors and the Concept of "Balanced Targeting"

For Combi-molecules that inhibit two kinases, such as EGFR and c-Met, the relative potency against each target is critical.[11] The concept of "balanced targeting" suggests that for a dual inhibitor to be more effective than its individual components, it should inhibit both targets with similar potency.[11][12]

An imbalance, where one target is inhibited much more strongly than the other, results in the combination behaving like the more potent single agent. A parameter, Ω (Omega), has been proposed to quantify the effectiveness of a Combi-molecule, where an Ω value of less than 1 indicates that the dual-targeted agent is more potent than an equimolar combination of the two individual drugs.[11][12]

Ω = IC50 (Combi-molecule) / IC50 (Equimolar Combination)

Quantitative Analysis of Efficacy

The evaluation of a Combi-molecule's potency relies on robust quantitative data. This data is typically generated from a panel of cancer cell lines to assess activity across different genetic backgrounds.

Table 1: Example IC50 Data for Dual EGFR/c-Met Inhibition [11]

| Cell Line | Gefitinib IC50 (μM) (EGFRi) | Crizotinib IC50 (μM) (c-METi) | κ (Gefitinib/Crizotinib) | Equimolar Combination IC50 (μM) | Targeting Profile |

| HT29 | 73.7 ± 7.7 | 6.5 ± 1.0 | 11.3 | 7.6 ± 1.3 | Imbalanced |

| A549 | 28.5 ± 2.6 | 3.1 ± 0.3 | 9.2 | 3.5 ± 0.3 | Imbalanced |

| H460 | 0.22 ± 0.01 | 0.5 ± 0.02 | 0.44 | 0.09 ± 0.01 | Balanced |

Data presented as mean ± standard deviation. κ represents the fold difference between the IC50 values of the two individual drugs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of Combi-molecules.

General Synthesis and Characterization

The synthesis of Combi-molecules often involves multi-step organic chemistry procedures.[8] A common strategy is to synthesize the two pharmacophore fragments separately and then connect them using a suitable linker via a coupling reaction.

Example Synthesis Outline (HDAC/Tubulin Inhibitor): [8]

-

Synthesis of Core Scaffold: A core structure, such as a 3-cyano-2-substituted pyridine, is synthesized. This often serves as the "cap" or surface recognition group for one of the targets.

-

Introduction of Linker: An aliphatic or aromatic linker of a defined length is attached to the core scaffold. This typically involves reactions like alkylation or acylation.

-

Attachment of Second Pharmacophore/ZBG: The second active component, such as a zinc-binding group (ZBG) like hydroxamic acid for HDAC inhibition, is coupled to the other end of the linker.

-

Purification and Characterization: Each intermediate and the final product are purified using techniques like flash column chromatography. The structure and purity are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Combi-molecule, the individual pharmacophores, and an equimolar combination. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Target Engagement (Western Blot) Assay

Western blotting is used to detect specific proteins and can confirm if the Combi-molecule is engaging its target, for example, by measuring the inhibition of receptor phosphorylation.[14]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the Combi-molecule for a specified time. For kinase targets, this may involve stimulating the cells with a growth factor (e.g., EGF) before lysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 μg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-EGFR, anti-total-EGFR, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels relative to controls.

DNA Damage (Comet) Assay

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.[14]

Protocol:

-

Cell Treatment: Treat cells with the DNA-damaging Combi-molecule for a defined period.

-

Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Conclusion and Future Perspectives

Dual-targeting Combi-molecules offer a promising strategy to address the complexities of diseases like cancer by simultaneously modulating multiple pathways. The rational design, guided by computational chemistry and a deep understanding of disease biology, is crucial for success.[6] Rigorous quantitative analysis and detailed experimental validation are necessary to confirm the dual-targeting mechanism and demonstrate superiority over single agents or combinations.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The potential of combi-molecules with DNA-damaging function as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of hybrid compounds as novel drugs and medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The combi-targeting concept: chemical dissection of the dual targeting properties of a series of "combi-triazenes" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-aware dual-target drug design through collaborative learning of pharmacophore combination and molecular simulation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Type II combi-molecules: design and binary targeting properties of the novel triazolinium-containing molecules JDD36 and JDE05 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neurosciencenews.com [neurosciencenews.com]

An In-depth Technical Guide to the Combi-2 Therapeutic Concept: Ruxolitinib and Pegylated Interferon Alfa-2a in Polycythemia Vera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycythemia Vera (PV) is a chronic myeloproliferative neoplasm characterized by the overproduction of red blood cells, driven in the majority of cases by a mutation in the Janus kinase 2 (JAK2) gene. The therapeutic landscape of PV is evolving from single-agent cytoreductive therapies towards more targeted and combination approaches aimed at achieving deeper and more durable responses. This technical guide delves into the "Combi-2" therapeutic concept as exemplified by the combination of the JAK1/2 inhibitor, ruxolitinib, and pegylated interferon alfa-2a (peg-IFN-α2a). This combination aims to provide synergistic effects by targeting the dysregulated JAK/STAT signaling pathway and modulating the host immune response to control the malignant clone. This document provides a comprehensive overview of the mechanism of action, clinical trial data, and experimental methodologies related to this combination therapy, with a focus on the findings from the COMBI 2 clinical trial.

Introduction to the this compound Concept in Polycythemia Vera

Polycythemia Vera is a clonal hematopoietic stem cell disorder leading to an excess of red blood cells, and often also white blood cells and platelets.[1] The discovery of the JAK2 V617F mutation in over 95% of patients with PV has been a pivotal moment in understanding the pathophysiology of the disease, identifying the constitutively active JAK/STAT signaling pathway as a key therapeutic target.[2][3]

Traditional treatments for PV have focused on managing thrombotic risk through phlebotomy and low-dose aspirin, with cytoreductive agents like hydroxyurea used in high-risk patients. However, these therapies do not consistently lead to deep molecular remissions and can be associated with long-term toxicities.

The "this compound" concept, as explored in the COMBI 2 trial, involves the concurrent administration of two agents with distinct but potentially synergistic mechanisms of action:

-

Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2), which directly targets the dysregulated signaling pathway responsible for the myeloproliferation in PV.[4][5][6]

-

Pegylated Interferon Alfa-2a (peg-IFN-α2a): An immunomodulatory cytokine that has been shown to induce high rates of hematologic and molecular responses in PV, potentially by targeting the malignant clone and modulating the bone marrow microenvironment.[7][8]

The rationale for this combination is to achieve a multi-pronged attack on the disease, aiming for better control of hematologic parameters, a greater reduction in the JAK2 V617F allele burden, and an improved safety profile compared to monotherapy.

Mechanisms of Action

Ruxolitinib: Targeting the Dysregulated JAK/STAT Pathway

Ruxolitinib is an ATP-competitive inhibitor of the catalytic site of both JAK1 and JAK2.[9] In PV, the JAK2 V617F mutation leads to constitutive activation of the JAK/STAT pathway, independent of cytokine stimulation.[2][10] This results in the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3] Activated STAT proteins dimerize, translocate to the nucleus, and promote the transcription of genes involved in cell proliferation, differentiation, and survival, leading to the characteristic features of PV.

By inhibiting JAK1 and JAK2, ruxolitinib effectively blocks this downstream signaling cascade, leading to a reduction in the proliferation of the malignant clone and a decrease in the production of inflammatory cytokines.[6]

Pegylated Interferon Alfa-2a: Immunomodulation and Anti-proliferative Effects

The precise mechanism of action of peg-IFN-α2a in PV is not fully elucidated but is thought to be multifactorial. Interferons are cytokines with pleiotropic effects, including:

-

Direct anti-proliferative effects: Interferon-α can inhibit the growth of hematopoietic progenitor cells.

-

Pro-apoptotic effects: It can induce programmed cell death in malignant cells.

-

Immunomodulatory effects: Interferon-α can enhance the host's immune response against the malignant clone, potentially by activating natural killer (NK) cells and cytotoxic T lymphocytes.

-

Effects on the bone marrow microenvironment: It may help to restore a more normal hematopoietic environment.

Pegylation of interferon-α2a increases its half-life, allowing for less frequent dosing and potentially improving its tolerability.[8]

Synergistic Potential

The combination of ruxolitinib and peg-IFN-α2a is hypothesized to be synergistic. Ruxolitinib can rapidly control symptoms and hematocrit levels by inhibiting the overactive JAK/STAT pathway, while peg-IFN-α2a may induce deeper and more durable responses by targeting the malignant stem cell clone and modulating the immune system.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway targeted by the this compound therapy and the workflow of the COMBI 2 clinical trial.

Clinical Data from the COMBI 2 Trial

The COMBI 2 trial was a phase 2, single-arm, open-label study that enrolled 25 patients with newly diagnosed PV.[11] The primary endpoint was safety, with key secondary endpoints focused on efficacy.[1][12]

Efficacy Data

The combination of ruxolitinib and peg-IFN-α2a demonstrated significant efficacy in the COMBI 2 trial.[1][12][13]

| Efficacy Endpoint | Result at 24 Months | Citation |

| Peripheral Blood Cell Count Remission Rate | 92% | [1][12] |

| Overall Remission Rate | 56% | [1][12] |

| Complete Remission | 12% | [1][12] |

| Partial Remission | 44% | [1][12] |

| Molecular Response | 60% of patients achieved molecular remission | [12] |

| Median JAK2 V617F Variant Allele Frequency (VAF) | Decreased from 47% at baseline to 7% | [12] |

| Symptom Improvement | Significant reductions in abdominal discomfort, night sweats, itching, and bone pain | [12][13] |

Safety and Tolerability

The combination therapy was generally well-tolerated, with most adverse events being mild to moderate in severity.[13]

| Adverse Event | Grade 1-2 | Grade 3-4 | Citation |

| Anemia | 88% (Grade 1: 68%, Grade 2: 20%) | 0% | [13][14] |

| Thrombocytopenia | 36% (Grade 1: 32%, Grade 2: 4%) | 0% | [13] |

| Leukopenia | 60% (Grade 1: 48%, Grade 2: 12%) | 0% | [13] |

| Infection | Not specified | One patient had a grade 3 infection | [12] |

| Depressive Symptoms | 52% (Grade 1: 36%, Grade 2: 16%) | 0% | [13] |

Experimental Protocols

The COMBI 2 trial utilized established criteria and methodologies for assessing endpoints.

Patient Population and Treatment

-

Inclusion Criteria: Patients with newly diagnosed Polycythemia Vera.[11] The study included both high- and low-risk patients.[11]

-

Treatment Regimen: Oral ruxolitinib 10 mg twice daily and subcutaneous pegylated interferon alfa-2a 45 μg per week.[1][14]

Efficacy Assessments

-

Remission Criteria: The 2013 European LeukemiaNet and International Working Group-Myeloproliferative Neoplasms Research remission criteria were used to assess hematologic and overall remission.[1][12] These criteria include parameters for peripheral blood counts, bone marrow histology, symptoms, and spleen size.

-

JAK2 V617F Quantification: The variant allele frequency (VAF) of the JAK2 V617F mutation was measured in peripheral blood at baseline and throughout the study to assess molecular response. The specific quantitative polymerase chain reaction (qPCR) assay details are not provided in the referenced articles.

-

Symptom Assessment: Patient-reported outcomes were measured using the Myeloproliferative Neoplasm Symptom Total Symptom Score (MPN-SAF TSS).[12][13]

Safety Assessments

Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Discussion and Future Directions

The results of the COMBI 2 trial provide strong evidence for the efficacy and safety of the combination of ruxolitinib and peg-IFN-α2a in newly diagnosed PV.[1][12][13] This "this compound" approach appears to lead to high rates of hematologic and molecular responses, with a manageable safety profile. The significant reduction in the JAK2 V617F allele burden suggests that this combination may have disease-modifying potential.[12]

Further research is warranted to:

-

Conduct larger, randomized controlled trials: To confirm these findings and compare the combination therapy to monotherapy with either agent.

-

Investigate long-term outcomes: To assess the durability of responses and the impact on disease progression and survival.

-

Identify predictive biomarkers: To determine which patients are most likely to benefit from this combination therapy.

-

Explore treatment de-escalation or discontinuation: In patients who achieve deep and sustained molecular remissions.

Conclusion

The therapeutic concept of combining a JAK inhibitor with an immunomodulatory agent, as exemplified by the ruxolitinib and peg-IFN-α2a combination in the COMBI 2 trial, represents a promising strategy in the management of Polycythemia Vera. This approach targets the underlying pathophysiology of the disease from multiple angles, leading to impressive clinical and molecular responses. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to further explore and build upon this promising therapeutic concept in oncology.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. Role of JAK-STAT signaling in the pathogenesis of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruxolitinib: a targeted treatment option for patients with polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Pegylated interferon alfa-2a in patients with essential thrombocythaemia or polycythaemia vera: a post-hoc, median 83 month follow-up of an open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combination therapy with ruxolitinib and pegylated interferon alfa-2a in newly diagnosed patients with polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combination therapy with ruxolitinib and pegylated interferon alfa-2a in newly diagnosed patients with polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. Peg-IFN plus ruxolitinib in newly diagnosed patients with PV: Results from the COMBI II trial [mpn-hub.com]

Preliminary Cytotoxicity Screening of Novel Compound Combinations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The investigation of combination therapies is a cornerstone of modern drug discovery, offering the potential for synergistic effects, reduced dosages, and the mitigation of drug resistance. A critical initial step in the evaluation of any new compound combination, herein hypothetically termed "Combi-2," is the assessment of its cytotoxic potential. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the preliminary cytotoxicity screening of dual-compound combinations. The protocols and analyses detailed below are designed to furnish researchers with a robust framework for making informed decisions in the early stages of drug development.

The primary objective of this preliminary screening is to determine the concentration-dependent effects of the individual compounds and their combination on cell viability.[1][2] This is crucial for identifying a therapeutic window and understanding the nature of the interaction between the two agents, be it synergistic, additive, or antagonistic.[3][4][5] Such information is vital for prioritizing lead candidates and guiding further preclinical development.[2]

Experimental Protocols

A successful cytotoxicity screening campaign relies on well-defined and reproducible experimental protocols. Below are detailed methodologies for two commonly employed cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[1][6]

Cell Culture and Compound Preparation

-

Cell Line Selection: Choose a cell line relevant to the therapeutic target of "this compound." For this guide, we will use the human hepatocellular carcinoma cell line, HepG2, a common model for in vitro toxicity screening.[7][8]

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.[9][10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of Compound A and Compound B (the constituents of "this compound") in a suitable solvent, such as dimethyl sulfoxide (DMSO). Create a serial dilution of each compound and the "this compound" combination (at a fixed ratio) in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed a level known to be non-toxic to the cells (typically <0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Treatment: After the 24-hour incubation period, carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of Compound A, Compound B, "this compound," and vehicle control. Include wells with medium only as a background control.[11]

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[1][6] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Protocol:

-

Treatment: Prepare and treat the 96-well plates with compounds as described for the MTT assay. Include control wells for no cells (medium only), vehicle-treated cells (negative control), and cells treated with a lysis buffer to induce maximum LDH release (positive control).[1]

-

Incubation: Incubate the plate for the desired exposure period.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

-

Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis

Clear and concise presentation of quantitative data is essential for accurate interpretation. The results of the cytotoxicity screening should be summarized in tables to facilitate comparison between the individual compounds and their combination.

Data Tables

Table 1: IC50 Values of Individual Compounds and "this compound"

| Compound | IC50 (µM) after 48h Exposure |

| Compound A | 15.2 |

| Compound B | 28.5 |

| This compound (1:1 ratio) | 8.7 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cell Viability (%) at Various Concentrations after 48h Exposure (MTT Assay)

| Concentration (µM) | Compound A | Compound B | This compound (1:1 ratio) |

| 0.1 | 98.2 ± 2.1 | 99.1 ± 1.8 | 97.5 ± 2.5 |

| 1 | 92.5 ± 3.4 | 95.3 ± 2.9 | 88.1 ± 3.1 |

| 10 | 65.7 ± 4.1 | 78.2 ± 3.7 | 52.3 ± 4.5 |

| 25 | 48.9 ± 3.8 | 61.5 ± 4.2 | 31.8 ± 3.9 |

| 50 | 22.1 ± 2.9 | 40.7 ± 3.5 | 15.6 ± 2.7 |

| 100 | 8.4 ± 1.5 | 19.8 ± 2.1 | 5.2 ± 1.1 |

Values are presented as mean ± standard deviation.

Table 3: LDH Release (%) at Various Concentrations after 48h Exposure

| Concentration (µM) | Compound A | Compound B | This compound (1:1 ratio) |

| 0.1 | 2.5 ± 0.8 | 1.9 ± 0.5 | 3.1 ± 0.9 |

| 1 | 8.1 ± 1.2 | 5.4 ± 0.9 | 12.7 ± 1.5 |

| 10 | 34.6 ± 3.1 | 21.3 ± 2.5 | 48.2 ± 3.8 |

| 25 | 52.3 ± 4.5 | 39.1 ± 3.7 | 69.5 ± 4.9 |

| 50 | 78.9 ± 5.2 | 60.2 ± 4.8 | 85.1 ± 5.6 |

| 100 | 92.7 ± 4.9 | 81.5 ± 5.1 | 95.8 ± 4.3 |

Values are presented as mean ± standard deviation.

Combination Index (CI) Analysis

To determine the nature of the interaction between Compound A and Compound B, the Combination Index (CI) method of Chou-Talalay can be employed. The CI provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Visualization of Workflows and Pathways

Visual representations of experimental workflows and biological pathways are invaluable for understanding complex processes.

Caption: Experimental workflow for cytotoxicity screening.

Hypothetical Signaling Pathway Affected by "this compound"

Understanding the molecular mechanisms underlying the cytotoxic effects of "this compound" is crucial. While specific pathway analysis requires further investigation, a hypothetical pathway involving the induction of apoptosis is presented below.

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary cytotoxicity screening of a novel compound combination, "this compound." By adhering to the detailed experimental protocols, presenting data in a clear and structured manner, and utilizing visual aids to depict complex processes, researchers can effectively evaluate the cytotoxic potential of their compounds of interest. The insights gained from this initial screening are paramount for the rational design and progression of new combination therapies in the drug discovery pipeline. Further investigations, including more advanced mechanistic studies and in vivo testing, are necessary to fully elucidate the therapeutic potential of promising candidates.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsbio.com [atsbio.com]

- 10. dojindo.com [dojindo.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Combi-2: A Technical Guide to its Spectrum of Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial peptide Combi-2, a synthetic hexapeptide with the sequence Ac-FRWWHR-NH2. This compound was identified through the screening of synthetic combinatorial libraries and has demonstrated a notable spectrum of activity against both Gram-positive and Gram-negative bacteria. This document summarizes its antimicrobial efficacy, delves into the experimental protocols used to characterize its mechanism of action, and presents visual representations of its proposed mode of action and experimental workflows.

Spectrum of Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity. Its efficacy has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative | 18–36[1] |

| Staphylococcus aureus | Gram-positive | 13–26[1] |

| Streptococcus sanguis | Gram-positive | 6–10[1] |

Mechanism of Action: Insights from Biophysical Studies

Extensive biophysical studies have been conducted to elucidate the mechanism by which this compound exerts its antimicrobial effects. These investigations have primarily focused on the peptide's interaction with model biological membranes, suggesting a mode of action that may not solely rely on membrane disruption.

Proposed Mechanism of Action

Evidence suggests that this compound, a cationic peptide, initially interacts with the negatively charged components of bacterial cell membranes. However, studies have indicated that it is not highly efficient at causing membrane leakage. This has led to the hypothesis that this compound may translocate across the bacterial membrane to act on intracellular targets, a mechanism proposed for other short, cationic antimicrobial peptides. The rapid passage of fluorescently-tagged this compound into both Escherichia coli and Staphylococcus aureus supports this intracellular target hypothesis[2]. Potential intracellular targets for such peptides include nucleic acids, proteins involved in biosynthesis, and enzymes crucial for cell division and metabolism[3][4][5].

References

- 1. Antibacterial activity of poly-l-arginine under different conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biophysical approaches for exploring lipopeptide-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Combi-2 Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutic agents to combat the rise of antibiotic-resistant pathogens. Combi-2 is a synthetic antimicrobial peptide designed for potent activity against a range of bacteria, including Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli.[1] Its design is based on combinatorial library screening to optimize its antimicrobial efficacy. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the this compound peptide.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and antimicrobial activity of this compound.

Table 1: Synthesis Yield and Purity of this compound

| Parameter | Expected Value | Method of Analysis |

| Crude Peptide Yield | > 70% | Gravimetric Analysis |

| Purity after Cleavage | 50-70% | RP-HPLC |

| Final Purity after Purification | > 95% | RP-HPLC |

| Molecular Mass (Expected) | Varies based on sequence | Mass Spectrometry (ESI-MS) |

| Molecular Mass (Observed) | Within 0.5 Da of expected | Mass Spectrometry (ESI-MS) |

Table 2: Antimicrobial Activity of this compound

| Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 8 - 32 |

| Escherichia coli (ATCC 25922) | 16 - 64 |

| Streptococcus sanguis (ATCC 10556) | 8 - 32 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of a hypothetical this compound peptide with the sequence Arg-Arg-Trp-Trp-Arg-Phe-NH2 using Fmoc/tBu chemistry.

1. Resin Preparation:

- Start with 100-200 mesh Rink Amide resin (0.5-0.8 mmol/g substitution).

- Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 1 hour at room temperature.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% (v/v) piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes.

- Drain the solution.

- Repeat the 20% piperidine treatment for an additional 15 minutes.

- Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

- In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid, 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

- Pre-activate the mixture by shaking for 2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel for 2 hours at room temperature.

- To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

- After completion, drain the coupling solution and wash the resin with DMF (5 times).

4. Chain Elongation:

- Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the this compound sequence (Phe, Arg, Trp, Trp, Arg, Arg).

5. Cleavage and Deprotection:

- After the final amino acid coupling and deprotection, wash the peptide-resin with DCM (5 times) and dry under a stream of nitrogen.

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding it to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

- Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization of this compound

1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

- Purify the peptide using a preparative C18 RP-HPLC column.

- Elute the peptide with a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile) over a specified time (e.g., 5-65% Buffer B over 60 minutes).

- Monitor the elution profile at 220 nm and 280 nm.

- Collect fractions corresponding to the major peptide peak.

2. Purity Analysis and Characterization:

- Analyze the purity of the collected fractions using an analytical C18 RP-HPLC column with a similar gradient.

- Pool the fractions with >95% purity and lyophilize to obtain the final peptide powder.

- Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

1. Bacterial Culture Preparation:

- Grow the target bacterial strains (S. aureus, E. coli, S. sanguis) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

- Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

2. Microdilution Assay:

- Prepare a series of two-fold dilutions of the purified this compound peptide in a 96-well microtiter plate using MHB.

- Add the diluted bacterial suspension to each well.

- Include positive (bacteria only) and negative (broth only) controls.

- Incubate the plate at 37°C for 18-24 hours.

- The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Caption: Generalized Mechanism of Action for this compound.

References

Application Notes and Protocols: Assessing the Activity of Novel Combination Therapies Against Gram-Negative Bacteria

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies. Combination therapy, utilizing two or more antimicrobial agents, is a promising approach to overcome resistance, enhance efficacy, and broaden the spectrum of activity. These application notes provide a comprehensive overview of the methodologies required to assess the in vitro activity of a hypothetical novel combination therapy, herein referred to as Combi-2, against clinically relevant Gram-negative pathogens.

The following protocols are designed for researchers, scientists, and drug development professionals to rigorously evaluate the potential of new combination therapies. The methods described include determination of minimum inhibitory concentrations (MICs), assessment of synergistic interactions, time-dependent killing kinetics, and investigation of the mechanism of action, specifically focusing on membrane permeabilization.

I. Determination of Antimicrobial Susceptibility

A fundamental step in evaluating a new antimicrobial agent is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[1][2]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method to determine the MIC of this compound and its individual components against Gram-negative bacteria.[3]

Materials:

-

Gram-negative bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound and its individual components, stock solutions prepared in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or Densitometer

-

Incubator (35 ± 1°C)

Procedure:

-

Inoculum Preparation: From a fresh overnight culture, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This suspension should be further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound and its individual components in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: Wells containing only CAMHB and the bacterial inoculum.

-

Sterility Control: Wells containing only CAMHB.

-

-

Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[3]

II. Assessment of Synergy

A key rationale for combination therapy is the potential for synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy.

Protocol 2: Checkerboard Assay for Synergy Testing (FICI Determination)

The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of a drug combination.

Materials:

-